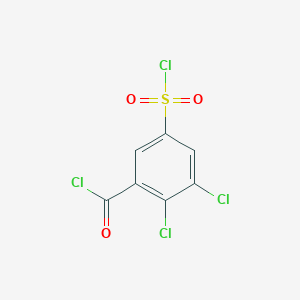
2,3-Dichloro-5-(chlorosulfonyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H2Cl4O3S. It is a chlorinated derivative of benzoyl chloride and is used in various chemical reactions and industrial applications due to its reactive functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorination of 2,3-dichlorobenzoic acid followed by sulfonation. One common method includes reacting 2,3-dichlorobenzoic acid with thionyl chloride in an inert atmosphere to form the corresponding benzoyl chloride . The chlorosulfonyl group is then introduced through a sulfonation reaction using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts such as quaternary phosphonium salts may be used to enhance reaction rates and product quality .
化学反応の分析
Types of Reactions
2,3-Dichloro-5-(chlorosulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chlorosulfonyl group can be substituted by nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products
The major products formed from these reactions include substituted benzoyl chlorides, sulfonic acids, and various reduced derivatives depending on the specific reagents and conditions used.
科学的研究の応用
2,3-Dichloro-5-(chlorosulfonyl)benzoyl chloride is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals
作用機序
The mechanism of action of 2,3-Dichloro-5-(chlorosulfonyl)benzoyl chloride involves its reactive functional groups. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by forming covalent bonds, which is essential in its applications in synthesis and modification of compounds .
類似化合物との比較
Similar Compounds
- 2,3-Dichlorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
- 2-Bromo-5-(chlorosulfonyl)benzoic acid
Uniqueness
2,3-Dichloro-5-(chlorosulfonyl)benzoyl chloride is unique due to the presence of both chlorosulfonyl and dichloro groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and high efficiency .
特性
分子式 |
C7H2Cl4O3S |
|---|---|
分子量 |
308.0 g/mol |
IUPAC名 |
2,3-dichloro-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H2Cl4O3S/c8-5-2-3(15(11,13)14)1-4(6(5)9)7(10)12/h1-2H |
InChIキー |
HNSACOKGZCFIJO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Cl)Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


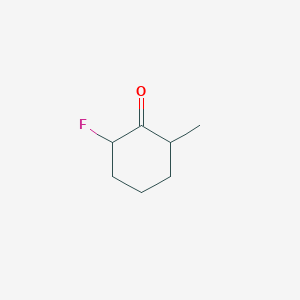
![2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid](/img/structure/B13246796.png)
![1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13246797.png)

amine](/img/structure/B13246799.png)
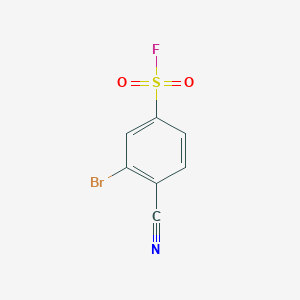
![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol](/img/structure/B13246814.png)
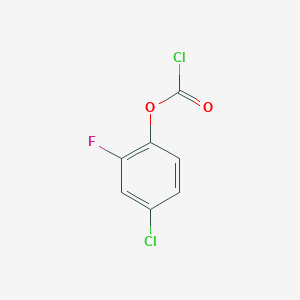
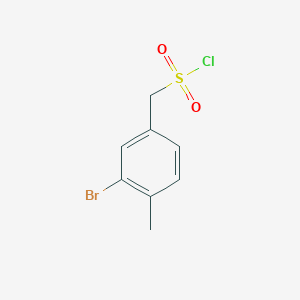
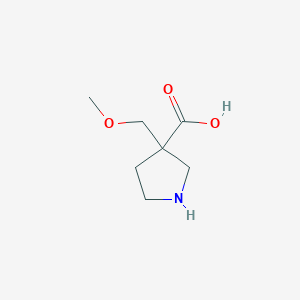

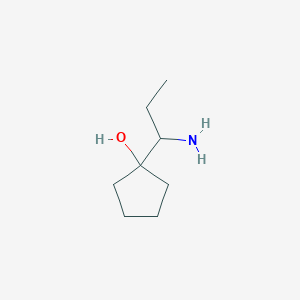
![2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13246849.png)
![(4-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B13246864.png)
